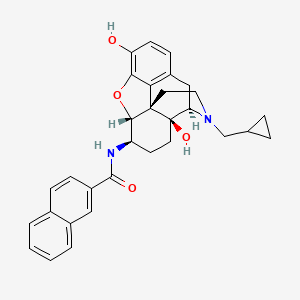

N-Naphthoyl-beta-naltrexamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H32N2O4 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25-,28+,30+,31-/m1/s1 |

InChI Key |

XZQMGGFIVXLGME-PTSROERVSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC8=CC=CC=C8C=C7)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC8=CC=CC=C8C=C7 |

Synonyms |

N-naphthoyl-beta-naltrexamine |

Origin of Product |

United States |

Overview of Opioid Receptor Diversity and Heteromerization

The opioid system, a cornerstone of pain modulation and various physiological processes, is primarily mediated by three classical G-protein coupled receptors (GPCRs): the mu (μ), delta (δ), and kappa (κ) opioid receptors. chemrxiv.org For decades, these receptors were studied as individual entities. However, a growing body of evidence has revealed that these receptors can form both homomers (complexes of the same receptor type) and heteromers (complexes of different receptor types). wjgnet.comnih.gov This heteromerization creates novel receptor entities with unique pharmacological and signaling properties distinct from their constituent monomers. wjgnet.comfrontiersin.org

The formation of heteromers, such as μ-δ (MOR-DOR), κ-δ (KOR-DOR), and μ-κ (MOR-KOR), has been identified in both cell-based assays and, crucially, in vivo. wjgnet.comnih.govnih.gov These heteromeric complexes can exhibit altered ligand binding affinities, downstream signaling pathways, and receptor trafficking compared to their individual components. frontiersin.orgfrontiersin.org This phenomenon of heteromerization significantly expands the diversity and complexity of the opioid system.

Rationale for Targeting Opioid Receptor Heteromers in Pharmacological Discovery

The discovery of opioid receptor heteromers has opened up exciting new avenues for drug development. Targeting these specific receptor complexes offers the potential to develop analgesics with improved side-effect profiles. frontiersin.orgnih.gov Traditional opioids, which primarily target the mu-opioid receptor, are effective for pain relief but are also associated with significant adverse effects such as respiratory depression, constipation, tolerance, and addiction. frontiersin.org

The rationale for targeting heteromers lies in their potential for tissue-specific or disease-specific expression, which could allow for more precise therapeutic intervention. cambridge.org By designing ligands that selectively activate or block these heteromeric complexes, it may be possible to isolate the desired analgesic effects from the undesirable side effects. nih.gov For instance, modulating μ-δ heteromers is being explored to combat morphine tolerance, while targeting κ-δ heteromers shows promise for pain relief. nih.govnih.gov The development of ligands that are selective for these heteromers is therefore a key strategy in modern pharmacology. umn.edu

Historical Context of N Naphthoyl Beta Naltrexamine Discovery

Synthetic Methodologies for this compound

The synthesis of this compound and its analogs generally begins with a precursor from the epoxymorphinan class of opioids, such as naltrexone. nii.ac.jpnih.gov The core structure is then subjected to a series of chemical modifications to introduce the desired functionalities. For instance, the synthesis of related 6β-amido epoxymorphinans, a class to which NNTA belongs, can involve multiple steps. nih.gov A common strategy involves the conversion of a starting material like codeine to an amine derivative, such as 6β-codeinamine, through processes like the Mitsunobu reaction followed by hydrolysis. nih.gov This amine can then be coupled with a desired carboxylic acid—in the case of NNTA, a naphthoic acid—to form the final amide. nih.gov Further steps may include deprotection of hydroxyl groups or modification of the N-17 substituent. nih.gov The synthesis of a series of NNTA analogues (compounds 2-10) has been reported, using NNTA (compound 1) as the prototype ligand. acs.orgsigmaaldrich.com

Design Principles for this compound Analogues

The primary design principle behind this compound and its analogues is the targeting of G protein-coupled receptor (GPCR) heteromers, specifically the μ/κ-opioid receptor (MOR-KOR) heterodimer. pnas.orgmdpi.com NNTA was identified as a unique monovalent ligand that selectively activates these heteromeric receptors. pnas.orgugent.be This selective activation provides a powerful pharmacological tool to investigate the physiological and behavioral roles of MOR-KOR complexes in vivo. pnas.orgnih.gov

The design of analogues is driven by several key objectives:

Exploring Structure-Activity Relationships (SAR): Researchers have synthesized series of closely related naphthalene analogues to study the chemical space around the naphthoyl moiety. acs.org The goal is to understand how modifications to this part of the molecule affect receptor selectivity and functional activity. acs.org

Modulating Receptor Selectivity: A key finding is that small structural changes can lead to profound shifts in receptor selectivity. acs.orgsigmaaldrich.com The design strategy, therefore, involves introducing different substituents to the naphthalene ring or the morphinan (B1239233) scaffold to deliberately alter the compound's preference for different opioid receptors (μ, κ, δ) or their heteromers. acs.org

Developing Probes for Research: These analogues serve as critical research tools. For example, the discovery that introducing a 6-fluoro group transformed the selective μ/κ agonist into a delta-preferring agonist provided a new probe for studying delta-receptor pharmacology. acs.orgsigmaaldrich.com

Structural Modifications and Derivative Generation

Structural modifications of NNTA have focused on systematically altering the naphthalene portion of the molecule to observe the impact on opioid receptor activity. acs.org A study detailed the synthesis and evaluation of nine analogues of NNTA, demonstrating the sensitivity of receptor selectivity to minor structural changes. acs.orgsigmaaldrich.com

One of the most significant modifications was the introduction of a fluoro group at the 6-position of the naphthalene ring. This single atomic substitution transformed the parent compound (1), a selective μ/κ heteromeric receptor agonist, into a delta-preferring agonist (7). acs.orgsigmaaldrich.com These findings underscore that the naphthalene moiety is a critical determinant of receptor selectivity within this chemical series. The in vivo studies of these derivatives revealed that many of the ligands are more potent when administered spinally compared to supraspinally. acs.org

The table below summarizes the binding affinities and functional activities of NNTA and one of its key derivatives.

| Compound | Modification | Ki (nM) - μ Receptor | Ki (nM) - κ Receptor | Ki (nM) - δ Receptor | Functional Activity |

| NNTA (1) | - | 0.077 (pM) pnas.org | 0.084 (pM) pnas.org | 1.39 pnas.org | Selective μ/κ-heteromer agonist pnas.org |

| Analogue 7 | 6-Fluoro substitution | - | - | - | Delta-preferring agonist acs.org |

Data for Ki values of Analogue 7 were not specified in the provided search results.

Selective Activation of Mu/Kappa-Opioid Receptor Heteromers

This compound (NNTA) is a monovalent ligand recognized for its highly selective and potent activation of mu/kappa-opioid receptor (MOR/KOR) heteromers. nih.govnih.gov This selectivity is a defining characteristic of its pharmacological action. researchgate.net The compound was specifically designed to target these heterodimers, which are formed when mu and kappa opioid receptors co-express and physically associate within a cell membrane. frontiersin.orgmdpi.com This targeted action on the heteromeric complex, rather than on the individual receptor protomers, provides a unique mechanism for modulating opioid signaling. nih.govfrontiersin.org

The agonistic properties of NNTA at MOR/KOR heteromers have been demonstrated in cell-based assays. mdpi.com In studies using Human Embryonic Kidney (HEK-293) cells engineered to co-express both mu and kappa opioid receptors, NNTA was shown to be an exceptionally potent agonist. nih.govresearchgate.netpnas.org Its agonistic activity was quantified by measuring intracellular Ca2+ release, a downstream indicator of receptor activation. mdpi.com These experiments confirmed that NNTA selectively activates the MOR/KOR heterodimer with high efficacy, a function not observed in cells expressing only one of the receptor subtypes. pnas.orgmdpi.com

In stark contrast to its effects on MOR/KOR heteromers, NNTA exhibits potent antagonistic activity at homomeric mu-opioid receptors (receptors that are not paired with a kappa receptor). nih.govresearchgate.netfrontiersin.org In cell lines expressing only the mu-opioid receptor, NNTA functions as a potent antagonist, blocking the receptor's activation by mu-selective agonists. researchgate.netpnas.org This dual functionality, acting as an agonist at the heteromer and an antagonist at the homomer, underscores its classification as a mixed KOR agonist/MOR antagonist and highlights its unique pharmacological profile. frontiersin.orgfrontiersin.org

Interaction with Other Opioid Receptor Subtypes

The selectivity of NNTA is further defined by its interaction profile with other opioid receptor subtypes. Research has shown that NNTA possesses a substantially lower binding affinity for delta-opioid receptors (DOR) when compared to its high affinity for mu and kappa receptors. nih.gov This indicates a minimal direct interaction with the delta-opioid receptor subtype, reinforcing its specificity for mu and kappa-containing receptor complexes. nih.gov

Receptor Binding Affinities and Potency Profiles

Receptor binding assays have been crucial in quantifying the interaction of NNTA with opioid receptors. In competition binding studies using HEK-293 cells stably expressing different opioid receptors, NNTA demonstrated very high and nearly equivalent binding affinities for mu-opioid receptors and kappa-opioid receptors. nih.gov Its affinity for the delta-opioid receptor was significantly lower. nih.gov While it binds with high affinity to both MOR and KOR, its functional output is dictated by the receptor organization, leading to potent agonism only at the MOR/KOR heteromer. nih.govfrontiersin.org

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| Mu-Opioid Receptor (MOR) | 0.077 pM | nih.gov |

| Kappa-Opioid Receptor (KOR) | 0.084 pM | nih.gov |

| Delta-Opioid Receptor (DOR) | 1.39 nM | nih.gov |

G Protein-Coupled Receptor Signaling Pathways Modulated by this compound

As with other opioid ligands, the molecular actions of NNTA are initiated through G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov Opioid receptors, including MOR/KOR heteromers, belong to the Class A family of GPCRs. nih.gov Activation of these receptors by an agonist like NNTA initiates a cascade of intracellular signaling events. frontiersin.orgfrontiersin.org This process can involve the modulation of secondary messenger systems, such as the inhibition of adenylate cyclase, and the regulation of various ion channels. mdpi.com Following activation, the receptor complex can be phosphorylated by GPCR kinases (GRKs), leading to the binding of β-arrestins, which terminates G protein coupling and can lead to receptor desensitization and internalization. frontiersin.orgfrontiersin.org

The signaling of opioid receptors is primarily mediated through their coupling to inhibitory G proteins of the Gαi/o family. frontiersin.org When NNTA activates the MOR/KOR heteromer, the receptor complex facilitates the exchange of GDP for GTP on the associated Gαi/o protein subunit. mdpi.comfrontiersin.org This activation of the G protein leads to downstream effects, most notably the inhibition of adenylyl cyclase activity, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). mdpi.com This mechanism is a hallmark of opioid receptor signaling and is central to the cellular response initiated by NNTA at its target heteromer. mdpi.comfrontiersin.org

Beta-Arrestin Recruitment and Trafficking (General Mechanisms, not specific to NNTA in provided results)

The interaction of opioid receptors with beta-arrestins (β-arrestins) is a critical regulatory mechanism that governs the duration and nature of opioid signaling. This process is initiated following the activation of a G protein-coupled receptor (GPCR), such as an opioid receptor, by an agonist. pnas.orgfrontiersin.org The agonist-bound receptor undergoes a conformational change, which facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). frontiersin.orgnih.govfrontiersin.org

This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (specifically β-arrestin 1 and β-arrestin 2, also known as arrestin-2 and arrestin-3). nih.govfrontiersin.org The binding of β-arrestin to the phosphorylated receptor has two major consequences. First, it sterically hinders the receptor's ability to couple with G proteins, effectively terminating G protein-mediated signaling in a process known as desensitization. frontiersin.orgmdpi.com

Second, β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin. frontiersin.org This linkage promotes the internalization of the receptor from the cell surface into intracellular vesicles, a process referred to as trafficking or sequestration. nih.govfrontiersin.org Once internalized, the receptor can be dephosphorylated and recycled back to the plasma membrane, leading to resensitization, or it can be targeted for degradation in lysosomes. frontiersin.orgfrontiersin.org This regulatory cycle of desensitization and internalization is crucial for preventing overstimulation and maintaining cellular responsiveness to opioids. Interestingly, research suggests that for the μ-opioid receptor, the Gi protein and β-arrestin2 compete for the same or overlapping binding sites, highlighting the intricate balance between G protein activation and β-arrestin-mediated regulation. pnas.orgnih.gov

Biased Agonism and Ligand-Directed Signaling at Opioid Receptor Heteromers (Conceptual Framework for related compounds)

Biased agonism, also known as functional selectivity or ligand-directed signaling, describes the ability of a ligand to stabilize a specific conformation of a receptor, thereby preferentially activating a select subset of its available downstream signaling pathways. nih.govmdpi.com For opioid receptors, the two most studied pathways are G protein-mediated signaling, which is primarily associated with analgesia, and β-arrestin-mediated signaling, which has been linked to desensitization, internalization, and certain adverse effects. mdpi.comnih.gov A biased agonist, therefore, can selectively engage one pathway over the other, offering a potential strategy to develop therapeutics with improved profiles. mdpi.com

The concept of biased agonism becomes even more complex and versatile in the context of opioid receptor heteromers. revistachilenadeanestesia.cl Heteromers are complexes formed by the physical association of two or more different receptor subtypes, such as the μ/κ, μ/δ, or κ/δ opioid receptors. nih.govmdpi.com These heteromeric complexes can exhibit unique pharmacological properties, including ligand binding, signaling, and trafficking profiles that are distinct from those of their constituent monomeric receptors. frontiersin.orgmdpi.comresearchgate.net

Ligand-directed signaling at a receptor heteromer provides a conceptual framework where a ligand does not simply activate the pre-existing pathways of the individual receptors. Instead, the heteromer itself is considered a novel functional unit. mdpi.comresearchgate.net A ligand binding to this complex can induce a unique conformational state that is not achievable by either monomer alone, leading to a distinct signaling "fingerprint." revistachilenadeanestesia.cl This could involve allosteric interactions within the heteromer, where the binding of a ligand to one receptor unit modulates the function and signaling of the partner receptor. revistachilenadeanestesia.clresearchgate.net For example, a compound like NNTA, which is an antagonist at the μ-receptor monomer but a potent agonist at the μ/κ-heteromer, exemplifies how the heteromeric structure creates a novel pharmacological target that responds to ligands in a unique manner. nih.govpnas.org This framework suggests that targeting receptor heteromers with biased ligands could unlock novel therapeutic possibilities by activating signaling cascades that are specifically tailored to the heteromeric complex. frontiersin.orgrevistachilenadeanestesia.cl

Structure Activity Relationship Sar Studies of N Naphthoyl Beta Naltrexamine Analogues

Impact of Naphthalene (B1677914) Moiety Modifications on Receptor Selectivity

The naphthalene group of NNTA plays a crucial role in its interaction with opioid receptors. Research has demonstrated that even minor alterations to this moiety can lead to profound changes in receptor selectivity. acs.orgsigmaaldrich.com A series of analogues with modifications on the naphthalene ring were synthesized and evaluated to understand the chemical space around this part of the ligand. acs.orgsigmaaldrich.com

These studies revealed that the positioning and nature of substituents on the naphthalene ring are critical determinants of whether the resulting analogue will favor homomeric or heteromeric opioid receptors. For instance, NNTA itself is a potent and selective agonist for the μ/κ-opioid heteromer. nih.govnih.gov This selectivity is attributed to the specific interactions of the naphthoyl group within the binding pocket of the heteromeric receptor complex. The unique structural conformation of the μ/κ heteromer is thought to create a binding site that favorably accommodates the bulky naphthalene moiety of NNTA, leading to its selective activation. nih.gov

Influence of Substituent Introduction (e.g., Halogenation) on Pharmacological Profile

The introduction of substituents, such as halogens, onto the naphthalene ring of NNTA has been shown to dramatically alter the pharmacological profile of the resulting analogues. A key example of this is the transformation of the μ/κ-opioid heteromer agonist into a delta-preferring agonist through the introduction of a 6-fluoro group. acs.orgsigmaaldrich.com This finding underscores the sensitivity of the opioid receptor binding pocket to even small changes in the electronic and steric properties of the ligand.

Conformational Analysis and Receptor Interaction Determinants

The conformational flexibility of NNTA and its analogues is a key factor in their ability to selectively bind to and activate specific opioid receptor subtypes. The naltrexamine scaffold provides a rigid framework, while the N-acyl group, including the naphthalene moiety, has a degree of rotational freedom. This flexibility allows the molecule to adopt different conformations to fit into the distinct binding pockets of various opioid receptors.

The interaction of NNTA with the μ/κ heteromer is believed to be dependent on a specific conformation that allows for simultaneous engagement with both protomers of the receptor complex. nih.gov This dual interaction is thought to be responsible for the unique signaling profile observed with NNTA, which includes potent analgesia with a reduced side-effect profile. nih.gov

Computational Chemistry and Molecular Modeling in SAR Elucidation

While direct crystallographic data for NNTA bound to opioid receptors is not extensively available, computational chemistry and molecular modeling have been inferred as valuable tools for elucidating the structure-activity relationships of NNTA and its analogues. mdpi.com These methods allow researchers to build three-dimensional models of the ligands and their receptor targets, providing insights into the potential binding modes and key interactions that govern selectivity.

Molecular modeling studies can help to rationalize the observed pharmacological data by visualizing how different substituents on the naphthalene ring might influence the ligand's conformation and its fit within the receptor's binding pocket. mdpi.com For example, modeling can illustrate how the introduction of a halogen atom might alter the electrostatic potential of the molecule, leading to a shift in receptor preference. These computational approaches, in conjunction with experimental data, are instrumental in the rational design of new analogues with improved selectivity and desired pharmacological properties. mdpi.com

Data Tables

Table 1: Pharmacological Activity of N-Naphthoyl-beta-naltrexamine and an Analogue

| Compound | Modification | Primary Receptor Target | Functional Activity |

|---|---|---|---|

| This compound (NNTA) | - | μ/κ-opioid heteromer | Agonist nih.govnih.gov |

In Vitro Methodologies for Characterizing N Naphthoyl Beta Naltrexamine

Cell Line Models for Opioid Receptor Expression (e.g., HEK-293 Cells)

A foundational tool for studying NNTA is the use of stable cell line models, most notably Human Embryonic Kidney 293 (HEK-293) cells. nih.govnih.govatcc.org These cells are advantageous because they can be genetically engineered (transfected) to express specific G protein-coupled receptors (GPCRs), such as opioid receptors. nih.govmdpi.combcrj.org.br For the analysis of NNTA, researchers utilize multiple HEK-293 cell lines, including those that express single (homomeric) μ-opioid (MOR), κ-opioid (KOR), or δ-opioid (DOR) receptors. nih.gov Crucially, cell lines that co-express pairs of these receptors, such as μ/κ, κ/δ, and μ/δ, are also used. nih.govnih.gov These co-expressing cell lines are vital for investigating the effects of NNTA on putative opioid receptor heteromers—complexes formed when two different receptor types join together. nih.govnih.govfrontiersin.org The use of these engineered cell lines provides a defined system to determine the compound's selectivity and mechanism of action at specific receptor configurations. nih.govmdpi.com

Calcium Release Assays for Receptor Activation

Intracellular calcium release assays are a key functional method for determining the agonist or antagonist properties of NNTA at various opioid receptors. nih.govresearchgate.net In this technique, HEK-293 cells expressing the target opioid receptors are also engineered to contain a chimeric G protein (such as Δ6-Gαqi-myr) that links receptor activation to the release of calcium from intracellular stores. researchgate.net This calcium release can be measured, often using a fluorescent dye, to quantify the extent of receptor activation. researchgate.netfrontiersin.org

Studies using this assay have demonstrated the unique selectivity of NNTA. The compound acts as an exceptionally potent agonist in HEK-293 cells that co-express μ/κ-opioid receptors. nih.govnih.gov In stark contrast, in cells expressing only the μ-opioid receptor, NNTA functions as a potent antagonist, inhibiting the activity of known MOR agonists like DAMGO by approximately 80%. nih.gov It shows significantly lower activity in cells that express only κ-opioid receptors. nih.gov This selectivity for the μ/κ heteromer is a defining characteristic of NNTA's in vitro profile. nih.govresearchgate.net

| Cell Line (Opioid Receptor Expression) | Observed Activity of NNTA | Reference |

|---|---|---|

| HEK-293 (Co-expressing μ/κ receptors) | Potent Agonist | nih.govnih.gov |

| HEK-293 (Expressing only μ receptors) | Potent Antagonist | nih.govnih.gov |

| HEK-293 (Expressing only κ receptors) | Significantly lower agonist activity | nih.gov |

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are used to determine the affinity with which a compound binds to a specific receptor. merckmillipore.com In this method, a radiolabeled ligand (a molecule with a radioactive isotope attached) with known affinity for the receptor is incubated with cell membranes containing the receptor. A non-radiolabeled compound, such as NNTA, is then added at various concentrations to compete with the radioligand for binding to the receptor. merckmillipore.com By measuring the displacement of the radioligand, the binding affinity (expressed as the Ki value) of the test compound can be calculated. nih.gov

For NNTA, competition binding assays using the non-selective opioid antagonist [³H]diprenorphine as the radioligand were performed in membranes from HEK-293 cells expressing different opioid receptors. The results showed that NNTA binds with very high, sub-picomolar affinity to both μ-opioid and κ-opioid receptors. Its affinity for δ-opioid receptors was substantially lower, in the nanomolar range. nih.gov

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| μ (mu) | 0.077 pM | nih.gov |

| κ (kappa) | 0.084 pM | nih.gov |

| δ (delta) | 1.39 nM | nih.gov |

G Protein Activation Assays (e.g., GTPγS binding)

G protein activation assays directly measure the first step in the signaling cascade following receptor activation by an agonist. The [³⁵S]GTPγS binding assay is a classic example. celtarys.com When an agonist binds to a G protein-coupled receptor, it causes the associated G protein to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), initiating downstream signaling. This assay uses a non-hydrolyzable, radiolabeled analogue of GTP called [³⁵S]GTPγS. mdpi.comceltarys.com The amount of radioactivity incorporated into the cell membranes is proportional to the degree of G protein activation by the agonist.

This methodology was applied to NNTA, providing further evidence for its selective activation of the μ/κ heteromer. In HEK-293 cells co-expressing μ/κ-opioid receptors, NNTA produced a characteristic biphasic concentration-response curve in the [³⁵S]GTPγS binding assay, which is consistent with its agonist activity at the heteromeric complex. nih.gov

Beta-Arrestin Recruitment Assays

Beta-arrestin recruitment assays are critical for understanding the signaling pathways engaged by a GPCR ligand, particularly for identifying "biased ligands" that may preferentially activate G protein pathways or β-arrestin pathways. wiley.comnih.gov Upon agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor. frontiersin.orgwiley.com This interaction desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling. wiley.com Modern assays, such as the PathHunter® system, use enzyme fragment complementation to generate a luminescent or colorimetric signal when the receptor and β-arrestin come into close proximity, allowing for quantification of this recruitment. nih.govcore.ac.uk While not explicitly reported for NNTA in the available research, this assay is a standard in vitro method for profiling opioid ligands to determine if they cause receptor internalization and to assess their potential for developing tolerance. wiley.comnih.gov

Co-immunoprecipitation and BRET/FRET Studies for Heteromer Formation

While not used to directly test NNTA's activity, co-immunoprecipitation (Co-IP) and resonance energy transfer techniques like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are the foundational methods used to prove that opioid receptors form heteromers in the cell lines. mdpi.comnih.gov

Co-immunoprecipitation (Co-IP) demonstrates that two proteins are bound together within a cell. In this technique, an antibody to one receptor (e.g., the μ-receptor) is used to pull it out of a solution made from the cells. If a second receptor (e.g., the κ-receptor) is pulled out along with it, it provides evidence that the two were physically associated in a complex. mdpi.comnih.gov

BRET and FRET are proximity-based assays that detect if two proteins are very close to each other (within ~1-10 nanometers), which is suggestive of a direct interaction. nih.gov In these methods, one receptor is tagged with a light-emitting molecule (a donor) and the second receptor is tagged with a light-accepting molecule (an acceptor). If the receptors are close enough, energy is transferred from the donor to the acceptor when the donor is excited, producing a measurable signal. nih.govkarger.com

These techniques have been used to establish that μ/κ, κ/δ, and μ/δ opioid receptors do indeed form heteromeric complexes in the co-expressing HEK-293 cell lines, thus validating these cellular models as appropriate systems for testing heteromer-selective ligands like NNTA. nih.govnih.gov

Preclinical Pharmacological Characterization of N Naphthoyl Beta Naltrexamine in Non Human Models

In Vivo Efficacy Assessments

The in vivo efficacy of NNTA has been primarily evaluated through its antinociceptive, or pain-relieving, effects in rodent models. These assessments have demonstrated its high potency, which varies significantly depending on the route of administration.

In the mouse tail-flick assay, a standard test to measure pain response, NNTA has been shown to produce potent antinociception. pnas.org When administered systemically via the intravenous (i.v.) route, NNTA exhibited an ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population) of 8.8 nmol per mouse. pnas.org This potency is approximately 50-fold greater than that of morphine, which had an ED₅₀ value of 420 nmol per mouse in the same assay. pnas.org Furthermore, NNTA was also found to be active when administered orally. pnas.org

| Compound | ED₅₀ (nmol per mouse) | Relative Potency vs. Morphine |

|---|---|---|

| N-Naphthoyl-beta-naltrexamine (NNTA) | 8.8 | ~50-fold more potent |

| Morphine | 420 | - |

The antinociceptive potency of NNTA is dramatically influenced by its site of administration within the central nervous system. pnas.org When administered directly into the spinal cord (intrathecal, i.t.), NNTA was found to be at least 100-fold more potent than when administered into the brain's ventricles (intracerebroventricular, i.c.v.). pnas.orgnih.gov

Intrathecal administration resulted in a biphasic dose-response curve, with ED₅₀ values of 18.7 pmol per mouse and 101.7 pmol per mouse. pnas.org In contrast, the ED₅₀ for intracerebroventricular injection was 2.06 nmol per mouse. pnas.org This significant difference in potency suggests that NNTA may preferentially activate opioid receptor phenotypes that are more responsive or abundant in the spinal cord compared to the brain. pnas.org

| Route of Administration | ED₅₀ (per mouse) |

|---|---|

| Intrathecal (i.t.) - Lower Dose | 18.7 pmol |

| Intrathecal (i.t.) - Higher Dose | 101.7 pmol |

| Intracerebroventricular (i.c.v.) | 2.06 nmol |

In Vivo Receptor Involvement and Selectivity

To identify the specific opioid receptors mediating NNTA's effects, researchers have employed selective antagonists and genetically modified animal models. These studies have confirmed the essential role of both mu- and kappa-opioid receptors.

The involvement of the kappa-opioid receptor (KOR) in the spinal antinociceptive action of NNTA was established using the selective KOR antagonist, norbinaltorphimine (norBNI). pnas.orgnih.gov Pretreatment with norBNI was found to decrease the intrathecal potency of NNTA, indicating that KOR activation is a necessary component of its mechanism of action. pnas.orgnih.gov While beta-funaltrexamine (β-FNA) is a known irreversible mu-opioid receptor (MOR) antagonist, the primary evidence for MOR involvement in NNTA's action comes from knockout studies. nih.govwikipedia.org

The definitive role of the mu-opioid receptor (MOR) was demonstrated in studies using mu-opioid receptor knockout (MORKO) mice. pnas.org When NNTA was administered intrathecally to these mice at doses that produced significant antinociception in wild-type mice, it failed to produce any significant effect. pnas.orgnih.gov The activity of NNTA was virtually abolished in these animals, confirming that the MOR is indispensable for its antinociceptive effects. pnas.orgnih.gov

Pharmacological Outcomes Associated with Heteromeric Receptor Activation

The in vivo findings are consistent with these in vitro results. The requirement of both the μ receptor (as shown in knockout mice) and the κ receptor (as shown by antagonism with norBNI) for its antinociceptive activity points to the μ/κ heteromer as the specific target. pnas.orgnih.gov The pronounced spinal potency of NNTA further suggests that these heteromeric receptors may be more functionally significant in the spinal cord. pnas.org This makes NNTA an important pharmacological tool for investigating the physiological and behavioral relevance of μ/κ-opioid receptor heteromers in vivo. pnas.org

Absence of Tolerance Development at Antinociceptive Doses

A significant finding in the preclinical evaluation of this compound is the lack of tolerance development, particularly when administered intrathecally. nih.gov In mouse models, intrathecal administration of NNTA did not induce tolerance, even with repeated administration at doses that produce a significant pain-relieving effect. nih.gov This is a notable departure from traditional mu-opioid receptor agonists like morphine, which typically lead to a rapid decrease in analgesic efficacy over time.

Interestingly, a marginal level of tolerance, described as a three-fold increase in the dose required to produce the same effect, was observed when NNTA was administered via the intracerebroventricular route. nih.gov This suggests that the route of administration may play a crucial role in the development of tolerance to this compound. The differential response between intrathecal and intracerebroventricular administration highlights the complex pharmacology of NNTA and its interaction with the central nervous system.

| Administration Route | Tolerance Development | Fold-Change in Potency | Animal Model |

| Intrathecal (i.t.) | Not Observed | - | Mouse |

| Intracerebroventricular (i.c.v.) | Marginal | 3-fold | Mouse |

Lack of Physical Dependence at Antinociceptive Doses

In conjunction with the absence of significant tolerance, preclinical studies have also indicated that this compound does not induce significant physical dependence at its effective pain-relieving doses. nih.gov This is a critical aspect of its pharmacological profile, as physical dependence is a major limiting factor in the long-term clinical use of conventional opioids. The development of physical dependence is characterized by the emergence of withdrawal symptoms upon cessation of the drug. In non-human models, NNTA did not produce these characteristic signs of dependence, suggesting a reduced liability for this adverse effect. nih.gov

Absence of Conditioned Place Preference at Antinociceptive Doses

Conditioned place preference is a widely used preclinical model to assess the rewarding and potentially addictive properties of a substance. Studies investigating this compound have shown that it does not produce significant conditioned place preference at doses within its therapeutic range for pain relief. nih.gov This lack of rewarding effect in animal models suggests that NNTA may have a lower abuse potential compared to traditional opioid analgesics, which are known to induce strong place preference. This finding, combined with the absence of tolerance and physical dependence, underscores the potential of NNTA as a novel analgesic with a more favorable side-effect profile. nih.gov

Theoretical and Conceptual Advancements Driven by N Naphthoyl Beta Naltrexamine Research

Elucidation of In Vivo Functional Relevance of Mu/Kappa-Opioid Receptor Heteromers

The existence of G protein-coupled receptor (GPCR) heteromers, including those within the opioid receptor family, has been demonstrated in cell-based assays. pnas.orgnih.govresearchgate.net However, establishing the in vivo physiological and behavioral relevance of these receptor complexes has been a significant challenge. pnas.orgnih.govresearchgate.net Research on N-Naphthoyl-beta-naltrexamine (NNTA) has been pivotal in providing evidence for the functional relevance of mu/kappa-opioid receptor (MOR/KOR) heteromers in living organisms. pnas.orgnih.govresearchgate.net

NNTA is a unique monovalent ligand that has been shown to selectively activate MOR/KOR heteromers in HEK-293 cells. pnas.orgnih.govresearchgate.net In these cell lines, NNTA acts as a potent agonist when both MOR and KOR are co-expressed, while intriguingly functioning as a potent antagonist in cells expressing only the mu-opioid receptor. pnas.orgnih.govresearchgate.net This differential activity provides a powerful tool to probe the specific functions of the heteromeric complex.

In vivo studies in mice have further solidified the functional relevance of these heteromers. When administered intrathecally (i.t.), NNTA produces potent antinociception in the tail-flick assay, with a potency approximately 100-fold greater than when administered intracerebroventricularly (i.c.v.). pnas.orgnih.govresearchgate.netnih.govmdpi.comnih.gov This potent spinal analgesia is significantly diminished by the KOR antagonist nor-binaltorphimine (norBNI) and is nearly completely abolished in MOR knockout mice. pnas.orgnih.govresearchgate.netnih.gov These findings strongly suggest that the antinociceptive effects of NNTA are mediated through the MOR/KOR heteromer in the spinal cord. nih.gov

Furthermore, the in vivo effects of NNTA extend beyond analgesia. Studies have shown that intrathecal administration of NNTA does not induce tolerance or significant physical dependence. pnas.orgnih.govresearchgate.net This is a critical observation, as the development of tolerance and dependence are major drawbacks of traditional opioid analgesics that primarily target MORs. frontiersin.org The ability of NNTA to produce strong analgesia without these adverse effects highlights the unique pharmacological profile of the MOR/KOR heteromer and its potential as a therapeutic target. pnas.orgnih.govresearchgate.net

Table 1: In Vivo Antinociceptive Effects of NNTA

| Administration Route | ED₅₀ (Antinociception) | Tolerance Development | Physical Dependence | Place Preference |

|---|---|---|---|---|

| Intrathecal (i.t.) | ~18.7 pmol and 101.7 pmol (biphasic) nih.gov | No pnas.orgnih.govresearchgate.net | Not significant pnas.orgnih.govresearchgate.net | No pnas.orgnih.govresearchgate.net |

| Intracerebroventricular (i.c.v.) | ~2.06 nmol nih.gov | Marginal (3-fold) pnas.orgnih.govresearchgate.net | Not extensively studied | Not extensively studied |

This compound as a Pharmacological Tool for Opioid Receptor Biology

The unique properties of NNTA have established it as an invaluable pharmacological tool for dissecting the complex biology of opioid receptors. pnas.orgnih.gov Its selectivity for the MOR/KOR heteromer allows researchers to investigate the specific roles of this receptor complex in various physiological and pathological processes, distinguishing them from the effects of individual MOR or KOR activation.

Prior to the characterization of NNTA, much of the evidence for opioid receptor heteromers was derived from in vitro co-immunoprecipitation and cell-based signaling assays. pnas.orgresearchgate.net While these studies suggested the physical interaction of receptors, they could not definitively prove the functional relevance of these complexes in a physiological context. NNTA provides a means to bridge this gap by enabling the selective activation of MOR/KOR heteromers in vivo. pnas.orgnih.govresearchgate.net

The compound's dual functionality—acting as an agonist at the heteromer and an antagonist at the MOR—is particularly useful. pnas.orgnih.govresearchgate.net This allows for carefully designed experiments to isolate the contributions of the heteromer to specific behaviors. For instance, the observation that the potent antinociceptive effect of intrathecal NNTA is blocked by a KOR antagonist and absent in MOR knockout mice provides compelling evidence for the involvement of both receptor protomers in the functional heteromer. pnas.orgnih.govresearchgate.net

Moreover, the distinct pharmacological profile of NNTA-induced analgesia, characterized by a lack of tolerance and dependence, offers a powerful system to explore the molecular mechanisms that differentiate MOR/KOR heteromer signaling from classical MOR signaling. pnas.orgnih.govresearchgate.net This can lead to a better understanding of the pathways responsible for the undesirable side effects of conventional opioids.

Table 2: Receptor Activity Profile of NNTA

| Receptor/Complex | NNTA Activity | Key Finding |

|---|---|---|

| Mu-Opioid Receptor (MOR) | Potent Antagonist pnas.orgnih.govresearchgate.net | Differentiates heteromer activation from MOR-only activation. |

| Kappa-Opioid Receptor (KOR) | High Affinity Binding pnas.org | Contributes to the formation and function of the heteromer. |

| Mu/Kappa-Opioid Receptor Heteromer | Potent Agonist pnas.orgnih.govresearchgate.net | Enables selective in vivo investigation of the heteromer's function. |

Implications for Ligand Design Targeting Opioid Receptor Oligomerization

The discovery and characterization of NNTA have profound implications for the future design of ligands targeting opioid receptor oligomerization. frontiersin.org It demonstrates that a monovalent ligand, a single molecule, can selectively target the unique conformational state or binding pocket created by the association of two different receptor protomers. pnas.orgnih.govfrontiersin.org This is a significant departure from earlier strategies that often relied on bivalent ligands—two distinct pharmacophores linked together—to bridge the two receptors. nih.gov

The success of NNTA suggests a new approach to developing safer and more effective analgesics. pnas.orgnih.gov By specifically targeting heteromeric complexes like the MOR/KOR heteromer, it may be possible to develop drugs that produce strong pain relief while avoiding the problematic side effects associated with non-selective MOR agonists, such as tolerance, dependence, and respiratory depression. frontiersin.orgfrontiersin.org The research on NNTA indicates that activating this specific heteromer leads to potent analgesia with a markedly improved side-effect profile. pnas.orgnih.govresearchgate.net

This opens up new avenues for medicinal chemists to design novel compounds with tailored selectivity for different opioid receptor heteromers, such as MOR-delta or KOR-delta combinations. umn.edu The goal would be to create ligands that exploit the unique pharmacology of each heteromer to achieve desired therapeutic effects while minimizing adverse reactions. The structure of NNTA itself provides a valuable chemical scaffold for the development of future heteromer-selective ligands.

The principle of targeting receptor oligomers is not limited to the opioid system. The success with NNTA serves as a proof-of-concept for a broader strategy in drug discovery. It encourages the exploration of heteromer-selective ligands for other GPCR families, potentially leading to novel therapeutics for a wide range of diseases.

Future Directions in N Naphthoyl Beta Naltrexamine Research

Further Characterization of Diverse Opioid Receptor Heteromers

The discovery that NNTA selectively activates μ/κ-opioid heteromers has provided a crucial tool for studying these specific receptor complexes. pnas.orgnih.gov Future research will likely focus on further elucidating the roles of these and other opioid receptor heteromers. While evidence for various opioid receptor heteromers, including μ/κ, κ/δ, and μ/δ, has been found in cellular assays, their physiological and behavioral relevance in living organisms is not yet fully established. pnas.orgresearchgate.net The use of NNTA and similar selective ligands will be instrumental in exploring the in vivo functions of these heteromeric complexes. nih.gov

Research indicates that heteromerization can alter the pharmacological properties of the individual receptor protomers. nih.gov For instance, studies on μ/κ heteromers suggest that their formation can change the binding properties of the μ-opioid receptors. nih.gov Future investigations will aim to comprehensively characterize the unique pharmacological and signaling profiles of different opioid receptor heteromers. This includes understanding how heteromerization impacts ligand binding, G protein coupling, and the recruitment of other signaling molecules. The development of additional heteromer-selective ligands, inspired by the properties of NNTA, will be critical for these studies. frontiersin.org

Exploration of Novel Analogues with Modified Receptor Selectivity and Functional Profiles

The unique structure of NNTA provides a valuable scaffold for the design and synthesis of novel analogues with tailored receptor selectivity and functional activities. By modifying the N-naphthoyl group and other parts of the naltrexamine backbone, researchers can aim to develop new compounds with enhanced selectivity for specific opioid receptor heteromers or with different functional profiles, such as partial agonism or biased agonism. nih.govnih.gov

The "message-address" concept, which has been successfully applied in the development of other opioid ligands, could guide the design of these new analogues. researchgate.net This concept involves separating the molecular components responsible for binding affinity (the "message") from those that determine receptor selectivity (the "address"). By systematically altering the "address" portion of the molecule, it may be possible to create ligands that target other opioid receptor heteromers, such as μ/δ or κ/δ, with high specificity.

The synthesis of various substituted aryl and aliphatic amide analogues of 6-naltrexamine has already demonstrated the potential to create compounds with a range of affinities and functional activities at μ, δ, and κ opioid receptors. researchgate.net Some of these analogues have shown subnanomolar binding affinities and have acted as partial or full agonists at δ or κ receptors while maintaining an antagonist profile at the μ receptor. researchgate.net This highlights the rich chemical space available for developing novel probes and potential therapeutics based on the naltrexamine framework.

| Compound | Receptor Target | Functional Activity | Reference |

| N-Naphthoyl-beta-naltrexamine (NNTA) | μ/κ-opioid heteromer | Agonist | pnas.orgnih.gov |

| Substituted aryl amide analogues of 6-naltrexamine | μ, δ, and κ opioid receptors | Varied (partial/full agonists, antagonists) | researchgate.net |

| 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives | μ opioid receptor | Antagonist | nih.govacs.org |

Investigation of Downstream Signaling Pathways Beyond G Protein Coupling and Beta-Arrestin Recruitment

Opioid receptor signaling is complex, involving more than just G protein activation and β-arrestin recruitment. frontiersin.orgfrontiersin.org Activation of opioid receptors can trigger a cascade of intracellular events, and these downstream pathways can vary depending on the specific ligand, receptor subtype, and cellular context. institut-analgesia.org Future research on NNTA should delve deeper into the signaling pathways it activates downstream of μ/κ-opioid heteromer engagement.

While it is known that opioid receptors can signal through G protein-dependent and β-arrestin-dependent pathways, the specific downstream effectors and their roles in the pharmacological effects of NNTA are not fully understood. cuni.cz For example, β-arrestin-2 has been implicated in mediating some of the adverse effects of certain opioids, as well as κ-receptor-induced aversion. frontiersin.org Investigating whether NNTA-mediated activation of μ/κ heteromers preferentially engages certain signaling pathways over others could provide insights into its favorable side-effect profile, such as the lack of significant physical dependence. nih.govresearchgate.net

Furthermore, the interaction of opioid receptors with other signaling proteins and receptor systems, such as the formation of higher-order receptor complexes, is an emerging area of research. researchgate.net Exploring how NNTA influences these broader signaling networks could reveal novel mechanisms of action and identify new therapeutic targets.

Advanced Computational Studies for Ligand-Receptor Interactions and Dynamics

Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the intricate interactions between ligands and their receptors at an atomic level. mdpi.com These methods can provide valuable insights into how NNTA binds to and activates the μ/κ-opioid receptor heteromer.

Molecular docking studies can predict the most likely binding pose of NNTA within the receptor's binding pocket, identifying key amino acid residues involved in the interaction. mdpi.com This information can be used to rationalize the observed selectivity of NNTA and to guide the design of new analogues with improved properties.

Molecular dynamics simulations can go a step further by simulating the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations can reveal how the binding of NNTA induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling. Such simulations have been used to propose models for the interface between μ and δ opioid receptors in a heteromer. nih.gov Similar studies focusing on the μ/κ heteromer in the presence of NNTA could provide a detailed picture of the molecular basis of its unique pharmacology. By combining computational modeling with experimental data, researchers can gain a comprehensive understanding of the structure-activity relationships of NNTA and its analogues, accelerating the discovery of new and improved opioid ligands.

Q & A

Q. How can researchers design experiments to synthesize and characterize NNTA with high purity?

- Methodological Answer : NNTA synthesis involves coupling β-naltrexamine with naphthoyl chloride derivatives. Critical steps include:

- Purification : Use column chromatography (silica gel) with gradient elution (e.g., chloroform/methanol) to isolate NNTA.

- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity should be validated using HPLC (>95% purity).

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including solvent ratios, reaction times, and spectral data in the main text or supplementary materials .

Q. What experimental approaches confirm NNTA’s selectivity for μ/κ-opioid receptor heteromers?

- Methodological Answer : Use a combination of:

- Competitive Binding Assays : Compare NNTA’s affinity for μ, κ, and δ receptors in transfected HEK-293 cells. NNTA shows negligible binding to δ receptors .

- Functional Assays : Measure cAMP inhibition in cells expressing μ-only vs. μ/κ heteromers. NNTA acts as a full agonist in μ/κ co-transfected cells (EC ~0.5 nM) but antagonizes μ-only receptors .

- Antagonist Blockade : Pretreatment with κ-selective antagonists (e.g., norBNI) reduces NNTA’s potency in vivo, confirming heteromer dependency .

Advanced Research Questions

Q. How do researchers resolve contradictions in NNTA’s agonist/antagonist activity across different receptor systems?

- Methodological Answer : Discrepancies arise from receptor dimerization states and signaling pathways. Key strategies include:

- Cell Line Selection : Use HEK-293 cells co-transfected with μ/κ receptors vs. μ-only lines to isolate heteromer-specific effects .

- BRET/FRET Assays : Quantify heteromer formation and real-time signaling dynamics. NNTA stabilizes μ/κ heteromers, enhancing G coupling efficiency .

- Native Tissue Models : Validate findings in dorsal root ganglion (DRG) neurons, where endogenous μ/κ heteromers are prevalent .

Q. What experimental designs explain the 100-fold potency difference between intrathecal (i.t.) and intracerebroventricular (i.c.v.) NNTA administration?

- Methodological Answer : This discrepancy highlights route-dependent pharmacokinetics and receptor localization. Approaches include:

- Tissue Distribution Studies : Use radiolabeled NNTA to compare CNS penetration after i.t. vs. i.c.v. administration.

- Spinal vs. Supraspinal Models : Assess antinociception (e.g., tail-flick test) in mice with spinal cord-specific μ/κ heteromers. i.t. NNTA’s ED is 0.05 mg/kg vs. 5 mg/kg for i.c.v. .

- Knockout Validation : Confirm activity loss in μ-opioid receptor knockout mice, ruling out off-target effects .

Q. How can researchers investigate NNTA’s lack of tolerance in spinal vs. supraspinal administration?

- Methodological Answer : Tolerance mechanisms differ by neural circuitry. Design:

- Chronic Dosing Regimens : Administer NNTA i.t. or i.c.v. for 5–7 days. Measure analgesic tolerance via incremental ED shifts in tail-flick assays.

- β-Arrestin Recruitment : Compare μ/κ heteromer signaling bias (G-protein vs. β-arrestin pathways) in spinal vs. brain regions. NNTA’s spinal efficacy correlates with minimal β-arrestin-2 recruitment .

- Gene Expression Profiling : Use qPCR to assess opioid receptor mRNA downregulation in tolerant vs. non-tolerant pathways .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on NNTA’s physical dependence potential?

- Methodological Answer : While NNTA lacks significant conditioned place preference at ED doses, higher doses may unmask dependence. Mitigation strategies:

- Dose-Response Curves : Test dependence across a broad dose range (0.1–10 mg/kg) using place preference and withdrawal assays.

- Receptor Occupancy Studies : Correlate dependence with μ/κ heteromer occupancy via PET imaging with selective tracers .

- Comparative Studies : Benchmark against morphine to contextualize NNTA’s relative safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.